molecular formula C4H7N3OS B12857095 3-Oxopyrazolidine-1-carbothioamide

3-Oxopyrazolidine-1-carbothioamide

Cat. No.: B12857095
M. Wt: 145.19 g/mol
InChI Key: HVHWPCCBYZDKEM-UHFFFAOYSA-N
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Description

3-Oxopyrazolidine-1-carbothioamide is a heterocyclic compound that contains a pyrazolidine ring with a keto group at the 3-position and a carbothioamide group at the 1-position. This compound is of interest due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-oxopyrazolidine-1-carbothioamide typically involves the cyclization of appropriate precursors. One common method is the reaction of hydrazine hydrate with α,β-unsaturated diesters or β-anilino-diesters. This reaction can be carried out in solvents such as tetrahydrofuran (THF) or 1,4-dioxane . The reaction conditions may vary, but it generally involves heating the reaction mixture to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of scaling up laboratory synthesis to industrial production would involve optimizing reaction conditions, using cost-effective reagents, and ensuring the safety and efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

3-Oxopyrazolidine-1-carbothioamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbothioamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Nucleophiles such as amines or thiols can react with the carbothioamide group under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or other oxidized derivatives, while reduction may produce alcohols.

Scientific Research Applications

3-Oxopyrazolidine-1-carbothioamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-oxopyrazolidine-1-carbothioamide involves its interaction with biological targets. For instance, its anticancer activity is attributed to its ability to bind to DNA and induce apoptosis in cancer cells . The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Hydrazine-1-carbothioamide: This compound shares the carbothioamide group but lacks the pyrazolidine ring.

    1,3,4-Oxadiazole derivatives: These compounds have a similar heterocyclic structure but differ in the arrangement of nitrogen and oxygen atoms.

Uniqueness

3-Oxopyrazolidine-1-carbothioamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C4H7N3OS

Molecular Weight

145.19 g/mol

IUPAC Name

3-oxopyrazolidine-1-carbothioamide

InChI

InChI=1S/C4H7N3OS/c5-4(9)7-2-1-3(8)6-7/h1-2H2,(H2,5,9)(H,6,8)

InChI Key

HVHWPCCBYZDKEM-UHFFFAOYSA-N

Canonical SMILES

C1CN(NC1=O)C(=S)N

Origin of Product

United States

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